molecular formula C11H18ClNO2 B2937610 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 17970-63-7

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2937610
CAS No.: 17970-63-7
M. Wt: 231.72
InChI Key: UOCASSCDNBSABH-UHFFFAOYSA-N
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Description

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a phenoxy group, and a propanol moiety, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

The synthesis of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

IUPAC Name

1-amino-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCASSCDNBSABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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